molecular formula C12H10O3 B13828254 2-Methoxy-6-phenyl-4H-pyran-4-one CAS No. 4225-43-8

2-Methoxy-6-phenyl-4H-pyran-4-one

Cat. No.: B13828254
CAS No.: 4225-43-8
M. Wt: 202.21 g/mol
InChI Key: FONPQIXOLUNZEO-UHFFFAOYSA-N
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Description

2-Methoxy-6-phenyl-4H-pyran-4-one is a chemical compound based on the 4H-pyran-4-one scaffold, a six-membered unsaturated oxygen heterocycle known for its versatile research applications in medicinal chemistry and drug discovery . The 4H-pyran-4-one core structure is characterized by a ring oxygen and a carbonyl group, forming a cross-conjugated system that contributes to its properties . While specific biological data for this exact analog is not fully established in the public literature, compounds within this structural class are frequently investigated for their diverse pharmacological potential. Researchers explore 4H-pyran-4-one derivatives for activities including antitumor , antimicrobial , antioxidant , and anti-HIV properties . The specific substitution pattern on the pyranone ring, such as the methoxy and phenyl groups in this molecule, is a critical focus for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various biological targets . One significant mechanism of action explored for related 4H-pyran derivatives is the inhibition of Cyclin-dependent kinase 2 (CDK2) , a validated target in cancer research, particularly in colorectal cancer (HCT-116) cells . These analogs have been shown to suppress cell proliferation, induce apoptosis, and downregulate CDK2 expression . Furthermore, styryl-substituted 4-pyranones are of interest in material science for their photophysical properties , such as large Stokes shifts and solvatochromism, making them potential candidates for developing novel fluorophores . This product is intended for research purposes to further elucidate its specific properties and mechanisms. For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4225-43-8

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-methoxy-6-phenylpyran-4-one

InChI

InChI=1S/C12H10O3/c1-14-12-8-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

FONPQIXOLUNZEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C=C(O1)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methoxy 6 Phenyl 4h Pyran 4 One and Its Derivatives

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 2-methoxy-6-phenyl-4H-pyran-4-one, the primary disconnection points are the bonds forming the pyranone ring.

A logical retrosynthetic approach involves dissecting the 4H-pyran-4-one ring to reveal key precursors. The core structure can be derived from the cyclization of a 1,3,5-triketone or a related precursor. Specifically, for this compound, a key intermediate is 1-phenyl-1,3,5-hexanetrione. The methoxy (B1213986) group can be introduced from a corresponding methoxy-containing precursor or installed on a pre-formed pyranone ring.

Key precursors for the synthesis of the 4H-pyran-4-one skeleton generally include:

1,3-Diketones: These are common building blocks that can react with various partners to form the pyranone ring.

β-Ketoesters: These compounds provide a reactive ketone and an ester group, which can be manipulated to facilitate cyclization. nih.gov

Alkynones: The reaction of alkynones can lead to the formation of the pyranone ring through various cyclization pathways. acs.org

Aromatic Ketones and Carboxylic Acids: These can be used in "one-pot" approaches to generate γ-pyrones. researchgate.net

Direct Cyclization Strategies for 4H-Pyran-4-one Ring Construction

The direct construction of the 4H-pyran-4-one ring is a primary strategy in the synthesis of these heterocycles. Several methodologies have been developed to achieve this, often focusing on efficiency and atom economy.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a final product that contains significant portions of all the starting materials. mjbas.combenthamdirect.com These reactions are advantageous due to their simplicity, reduced reaction times, and often environmentally friendly nature. mjbas.com

For the synthesis of 4H-pyran-4-one derivatives, a common MCR involves the condensation of an aromatic aldehyde, a β-ketoester or β-diketone, and a source of the remaining two carbons of the ring, often in the presence of a catalyst. nih.govmjbas.com Various catalysts, including organocatalysts like N-methylmorpholine and solid catalysts, have been employed to promote these reactions. nih.govscilit.com The use of green solvents or even solvent-free conditions further enhances the appeal of MCRs. nih.gov

Table 1: Examples of Multicomponent Reactions for 4H-Pyran-4-one Synthesis

Reactant 1Reactant 2Reactant 3CatalystProduct Type
Aromatic AldehydeMalononitrileβ-KetoesterPiperidine2-Amino-3-cyano-4H-pyran
Aromatic AldehydeMalononitrileDimedoneN-MethylmorpholineTetrahydrobenzo[b]pyran
Aromatic Aldehydeβ-Diketone-Nd2O3Substituted 4H-pyran

Hetero-Diels-Alder Cycloadditions in Pyranone Synthesis

The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings. nih.gov In the context of pyranone synthesis, this [4+2] cycloaddition typically involves an electron-rich diene reacting with an electron-poor dienophile, or vice versa.

A classic example is the reaction of Danishefsky's diene (an activated diene) with an aldehyde or ketone to form a dihydropyran, which can then be oxidized to the corresponding pyranone. acs.org The use of Lewis acid catalysts can enhance the reactivity and stereoselectivity of the reaction. While not a direct route to 4H-pyran-4-ones in a single step, this method provides a versatile entry to dihydropyran-4-ones, which are immediate precursors. acs.org The general synthesis of 4H-pyrazoles often involves the condensation of 1,3-diketones with hydrazine. mit.edu

Intramolecular Rearrangements and Cyclizations

Intramolecular reactions provide an effective means of constructing the 4H-pyran-4-one ring from acyclic precursors. These reactions often proceed with high regioselectivity due to the tethering of the reacting functional groups.

One such strategy involves the acid- or base-catalyzed cyclization of 1,3,5-triketones or their synthetic equivalents. For instance, the Nazarov cyclization, typically used for cyclopentenone synthesis, can be adapted for pyranone formation under specific conditions. Additionally, the cyclization of appropriately substituted alkynones can lead to the formation of the pyranone ring. The reaction of acetylketene, generated in situ, with terminal acetylenes in the presence of a gold(I) catalyst has been reported as a method for synthesizing 2-methyl-pyran-4-ones. researchgate.net

Functionalization and Modification of Pre-formed Pyranone Skeletons

An alternative to de novo ring synthesis is the modification of an existing 4H-pyran-4-one scaffold. This approach is particularly useful for introducing substituents that may not be compatible with the conditions required for ring formation.

Strategies for Introducing Methoxy and Phenyl Groups

The introduction of methoxy and phenyl groups onto a pre-formed 4H-pyran-4-one ring can be achieved through various modern synthetic methods.

Introduction of a Methoxy Group: A common precursor for a 2-methoxy-4H-pyran-4-one is a 2-hydroxy-4H-pyran-4-one (which exists in equilibrium with its 4-hydroxy-2H-pyran-2-one tautomer). The hydroxyl group can be methylated using standard reagents such as methyl iodide in the presence of a base, or with diazomethane. Research has been conducted on the synthesis of 4-methoxy-6-styryl-pyran-2-ones and their subsequent reactions. researchgate.net

Introduction of a Phenyl Group: The phenyl group can be introduced at the 6-position of the pyranone ring through cross-coupling reactions. For example, a 6-halo-4H-pyran-4-one can undergo a Suzuki or Stille coupling with a phenylboronic acid or phenylstannane derivative, respectively, in the presence of a palladium catalyst. Alternatively, the enamination of a 2-methyl-6-phenyl-4-pyrone with DMF-DMA has been shown to proceed under optimized conditions. nih.gov

Regioselective Derivatization at C-2, C-6, and other positions

The functionalization of the pyranone ring at specific positions is crucial for developing new derivatives with tailored properties. The inherent reactivity of the 4H-pyran-4-one core allows for selective modifications at various carbon atoms.

Derivatization at C-2 and C-6: The C-2 and C-6 positions of the pyranone ring are often targeted for modification. For instance, in related pyranone systems, the introduction of substituents at the C-2 position can be achieved through reactions like the Mannich reaction. A study on 3-hydroxy-6-methyl-4H-pyran-4-one demonstrated the synthesis of 2-((4-substitutedpiperazin-1-yl)methyl) derivatives, showcasing a method for C-2 functionalization. tubitak.gov.tr Although the specific derivatization of this compound is not detailed, these general strategies for pyranones are applicable. The phenyl group at C-6 can also be modified, or the entire substituent can be installed via cyclization strategies that define the C-2 and C-6 substitution pattern from the outset.

Derivatization at Other Positions: The C-3 and C-5 positions are also amenable to derivatization. Metal-catalyzed cross-coupling reactions are effective for introducing aryl groups at the C-3 position of 2-pyrones. organic-chemistry.org Furthermore, the introduction of reactive groups, such as bromomethyl groups at the C-3 and C-5 positions of 2,6-diphenyl-4H-pyran-4-one, renders the molecule a versatile precursor for synthesizing more complex structures like podands and crown ethers. evitachem.com

Table 1: Examples of Regioselective Derivatization of 4H-Pyran-4-one Scaffolds

Position(s) Derivatized Reaction Type Precursor Resulting Structure Reference
C-2 Mannich Reaction 3-hydroxy-6-methyl-4H-pyran-4-one 2-((4-substitutedpiperazin-1-yl)methyl) derivative tubitak.gov.tr
C-3 Palladium-catalyzed cross-coupling Cyclic vinyldiazo ester 3-Aryl-2-pyrone organic-chemistry.org
C-3, C-5 Bromomethylation 2,6-Diphenyl-4H-pyran-4-one 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one evitachem.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyranone structures to minimize environmental impact. semanticscholar.org These principles focus on waste prevention, the use of safer solvents and reagents, and energy efficiency. nih.govfirp-ula.org

The synthesis of pyranone derivatives often employs multicomponent reactions (MCRs), which are inherently green as they combine multiple reactants in a single step, thus reducing waste and saving time. mjbas.comresearchgate.net A notable green approach involves the use of water as a solvent, which is non-toxic and environmentally benign. researchgate.net For example, the synthesis of 2-amino-4H-pyran derivatives has been successfully carried out in aqueous media. samipubco.comresearchgate.net

The use of green catalysts is another cornerstone of these synthetic strategies. Ammonium acetate (B1210297), for instance, has been used as an eco-friendly catalyst for the synthesis of fused pyrano[2,3-b]pyrans. nih.govrsc.org Furthermore, naturally occurring biopolymers like sodium alginate have been employed as green organocatalysts for the synthesis of 4H-pyran derivatives in water at room temperature. nih.gov Photocatalytic methods using visible light and oxygen in an aqueous phase also represent a novel and environmentally friendly route to pyranones from furfural (B47365) alcohols, achieving high yields at room temperature. rsc.org

Minimizing the use of derivatization and protecting groups is another key principle of green chemistry, as it reduces the number of synthetic steps and the amount of waste generated. semanticscholar.org

Table 2: Application of Green Chemistry Principles in Pyranone Synthesis

Green Chemistry Principle Application in Pyranone Synthesis Example Reference
Use of Safer Solvents Replacing hazardous organic solvents with water. Synthesis of 2-amino-4H-pyran derivatives in aqueous media. samipubco.comnih.gov
Use of Green Catalysts Employing non-toxic, recyclable catalysts. Ammonium acetate for fused pyran synthesis; Sodium alginate as a biopolymer catalyst. nih.govrsc.orgnih.gov
Atom Economy Maximizing the incorporation of all materials used in the process into the final product. One-pot, multicomponent synthesis of 4H-pyran derivatives. mjbas.comresearchgate.net
Energy Efficiency Conducting reactions at ambient temperature and pressure. Photocatalytic synthesis of pyranones at room temperature. rsc.org
Reduce Derivatives Minimizing or avoiding the use of blocking groups or temporary modifications. One-pot syntheses avoid isolation of intermediates. semanticscholar.orgnih.gov

Catalytic Approaches in Pyranone Synthesis

Catalysis is fundamental to the modern synthesis of pyranones, offering pathways that are efficient, selective, and often more environmentally friendly than stoichiometric methods. A wide array of catalysts has been developed for the synthesis of the pyranone core.

Organocatalysis: Non-metal, small organic molecules can effectively catalyze pyranone synthesis. For example, secondary amines like morpholine (B109124) have been used to catalyze the hydration/cyclization of skipped diynones to form γ-pyrones. scilit.com Other bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (B128534) have also been shown to be efficient catalysts for the synthesis of 2-amino-4H-pyran derivatives. researchgate.netnih.gov

Metal Catalysis: Transition metals are widely used to facilitate pyranone formation. Ruthenium catalysts have been employed in a three-component cascade reaction of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) to produce pyranones. acs.org Palladium-catalyzed cross-coupling reactions are valuable for synthesizing 3-aryl-2-pyrones. organic-chemistry.org Inexpensive and readily available catalysts like nano-powder magnetite (iron(III) oxide) and other metal oxides such as Nd2O3 and nano-SnO2 have also been utilized in multicomponent reactions to construct 4H-pyrans with high efficiency. mjbas.comsamipubco.comorganic-chemistry.org

Heterogeneous and Recyclable Catalysis: To simplify product purification and reduce waste, solid-supported and recyclable catalysts are highly desirable. KOH loaded on calcium oxide (CaO) has been used as a solid catalyst in solvent-free conditions for the synthesis of 4H-pyran derivatives. researchgate.net Similarly, nano-SnO2 has been demonstrated as a recyclable catalyst in aqueous media. samipubco.com Natural biopolymers such as alginate also serve as easily separable and reusable organocatalysts. nih.gov

Table 3: Overview of Catalytic Systems for Pyranone Synthesis

Catalyst Type Specific Catalyst Example Reaction Type Reference
Organocatalyst Morpholine Hydration/Cyclization scilit.com
Organocatalyst 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Multicomponent Cyclocondensation researchgate.net
Metal Catalyst Ruthenium Complex Three-Component Cascade acs.org
Metal Catalyst Palladium Complex Cross-Coupling organic-chemistry.org
Heterogeneous Catalyst KOH loaded CaO Multicomponent Reaction (Solvent-free) researchgate.net
Nanocatalyst Nano-SnO2 Multicomponent Reaction (Aqueous) samipubco.com
Biopolymer Catalyst Sodium Alginate Multicomponent Reaction (Aqueous) nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 6 Phenyl 4h Pyran 4 One

Electrophilic and Nucleophilic Reactions of the Pyranone Ring

The reactivity of the 4H-pyran-4-one ring system is characterized by a susceptibility to both electrophilic and nucleophilic attacks at various positions. The presence of the methoxy (B1213986) and phenyl substituents on the 2- and 6-positions, respectively, significantly influences the electronic distribution within the ring, thereby directing the course of these reactions.

Reactivity at the Carbonyl Group and Alpha-Positions

The carbonyl group at the 4-position of the pyranone ring is a primary site for nucleophilic attack. This is a consequence of the inherent polarity of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic. Nucleophiles, which are electron-rich species, are drawn to this electron-deficient center. masterorganicchemistry.comyoutube.com The alpha-positions, adjacent to the carbonyl group, can also exhibit reactivity, particularly in enolate-type reactions under basic conditions.

Nucleophilic Attack and Ring Transformation Pathways

Nucleophilic attack on the 4H-pyran-4-one ring can lead to a variety of transformation pathways, including ring-opening and rearrangement reactions. The specific outcome is often dependent on the nature of the nucleophile, the reaction conditions, and the substitution pattern on the pyranone ring. For instance, the reaction of certain 4H-pyran-4-ones with nucleophiles can initiate a cascade of events leading to the formation of different heterocyclic or carbocyclic systems. science.gov

In some cases, the initial nucleophilic addition is followed by a ring-opening step, which can then be succeeded by recyclization to form a new ring system. These transformations are synthetically valuable for accessing diverse molecular architectures. The presence of substituents can influence the stability of intermediates and transition states, thereby controlling the regioselectivity and stereoselectivity of these transformations.

Cycloaddition Chemistry of 4H-Pyran-4-ones

4H-Pyran-4-ones are versatile participants in cycloaddition reactions, a class of pericyclic reactions that involve the formation of a cyclic product from two or more unsaturated molecules. wikipedia.orgorganic-chemistry.org These reactions are powerful tools in organic synthesis for the construction of complex cyclic systems with high stereocontrol.

Diels-Alder Reactions and Dienophilic Character

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In the context of 2-Methoxy-6-phenyl-4H-pyran-4-one, the pyranone ring can act as the dienophile, reacting with a suitable diene. The dienophilic character of the pyranone is enhanced by the electron-withdrawing nature of the carbonyl group.

The reactivity in Diels-Alder reactions is often governed by the energy gap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org Electron-withdrawing groups on the dienophile lower its LUMO energy, facilitating the reaction with a typical electron-rich diene. organic-chemistry.org

1,3-Dipolar Cycloadditions and Oxidopyrylium Intermediates

4H-Pyran-4-ones can also participate in 1,3-dipolar cycloadditions. These reactions involve a 1,3-dipole, a molecule with a three-atom π-system containing four electrons, reacting with a dipolarophile (in this case, the pyranone) to form a five-membered ring.

A key aspect of the cycloaddition chemistry of 4H-pyran-4-ones is their ability to form oxidopyrylium intermediates. These are highly reactive zwitterionic species that can be generated from pyranones under thermal or photochemical conditions. Oxidopyrylium ylides are known to react with various dipolarophiles, leading to the formation of bridged bicyclic systems.

For example, azomethine ylides, which are nitrogen-based 1,3-dipoles, can react with 4H-pyran-4-ones. The reactivity of these ylides can be influenced by the presence of stabilizing groups. rsc.org

Influence of Methoxy and Phenyl Substituents on Cycloaddition Regio- and Stereoselectivity

The methoxy and phenyl substituents at the 2- and 6-positions of the pyranone ring exert a significant influence on the regio- and stereoselectivity of cycloaddition reactions. These substituents can affect the electronic properties and steric environment of the reacting double bonds in the pyranone ring.

In Diels-Alder reactions, the regioselectivity (the orientation of the diene and dienophile in the adduct) is often controlled by the electronic effects of the substituents. The "ortho" and "para" directing effects of the methoxy group and the conjugating effect of the phenyl group can favor the formation of specific regioisomers.

Similarly, the stereoselectivity of the cycloaddition (the three-dimensional arrangement of atoms in the product) is influenced by steric hindrance. The bulky phenyl group can block one face of the pyranone ring, leading to a preferential attack of the diene or dipole from the less hindered face. This results in the formation of a specific stereoisomer. For instance, in reactions of 2H-pyrans with chiral dienophiles, high diastereoselectivity has been observed, leading to the formation of optically pure oxabicyclic compounds. liverpool.ac.uk The position of electron-withdrawing groups on the pyranone ring is a decisive factor in these reactions, with 2-substituted derivatives often being less reactive than 3-substituted ones. rsc.org

Photochemical Transformations and Rearrangements

The interaction of this compound with ultraviolet light initiates a series of complex transformations, which are characteristic of the 4H-pyran-4-one class of compounds. These reactions primarily proceed through high-energy intermediates and can lead to significant molecular reorganization.

Photoisomerization Pathways of 4H-Pyran-4-ones

Upon absorption of UV radiation, 4H-pyran-4-ones are known to undergo photoisomerization. A primary photochemical event involves the electrocyclic ring-opening of the pyranone, which disrupts the aromaticity of the heterocyclic ring. This process typically leads to the formation of a zwitterionic intermediate.

For related pyranone systems, such as certain dye molecules, photochemical E/Z isomerization around double bonds and s-cis/s-trans conformational changes are recognized pathways. nih.govens-paris-saclay.fr These photoreaction pathways are often mediated by conical intersections that facilitate the transition from the excited state back to the ground state. nih.gov While the specific isomerization products for this compound are not extensively detailed in available literature, the general mechanism suggests that irradiation would likely lead to valence isomers or rearranged cyclic structures. researchgate.net For instance, other substituted pyranones have been shown to undergo 6π-electrocyclization, leading to the formation of fused bicyclic systems. researchgate.net

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred from a donor to an acceptor group within the same molecule in its excited state. This mechanism is common in molecules containing a pre-existing intramolecular hydrogen bond, such as those with hydroxyl groups positioned ortho to a carbonyl or imine group. A classic example is 2-phenylphenol, which undergoes ESIPT from the phenolic hydroxyl group to a carbon atom on the adjacent phenyl ring. rsc.org

However, for this compound, a significant ESIPT pathway is not anticipated. The molecule lacks the requisite acidic proton donor, such as a hydroxyl or amino group, that is necessary to facilitate this type of rapid intramolecular proton transfer. The methoxy group at the 2-position does not have a transferable proton, thus precluding the typical ESIPT mechanism observed in other heterocyclic compounds.

Intramolecular Trapping of Zwitterionic Intermediates

A well-documented photochemical reaction pathway for 4H-pyran-4-ones involves the formation of a zwitterionic intermediate. documentsdelivered.com Irradiation of the pyranone core can lead to a ring-opening, generating a species with separated positive and negative charges. This zwitterion is highly reactive and can be "trapped" by nucleophiles present in the reaction medium or as part of the molecule itself.

In pyran-4-ones that have been functionalized with a pendant nucleophilic group, such as a hydroxyl-bearing side chain, efficient photocyclization can occur. scispace.com The pendant hydroxyl group acts as an intramolecular nucleophile, attacking the electrophilic center of the zwitterionic intermediate to form a new bicyclic ether. scispace.comacs.org This process has been utilized as a synthetic strategy for creating complex fused ring systems, such as cyclopentenone ethers. scispace.com

Trapping NucleophileIntermediateResulting StructureReference
Pendant Hydroxyl GroupOxyallyl ZwitterionBicyclic Cyclopentenone Ether scispace.com
Pendant Carboxylic AcidOxyallyl ZwitterionFused Bicyclic Lactone acs.org

This trapping mechanism provides a powerful method for forming new carbon-carbon and carbon-heteroatom bonds under photochemical conditions.

Stability and Degradation Pathways

The stability of this compound is influenced by its susceptibility to hydrolysis and oxidation, which can lead to the degradation of the core pyranone structure.

Hydrolytic Stability of the Pyranone Core

Oxidative Degradation Mechanisms

The this compound molecule possesses several sites susceptible to oxidative degradation. The presence of an electron-rich phenyl ring, a methoxy group, and the pyranone ring itself provides multiple potential reaction centers for oxidizing agents.

Oxidative processes can lead to a variety of degradation products through pathways such as hydroxylation, epoxidation, or dealkylation. mdpi.com For related ether-containing heterocyclic solvents, oxidation is often initiated by hydrogen abstraction at the carbon adjacent to the ether oxygen (the C2 position). researchgate.net In the case of this compound, this could lead to the formation of lactones or other oxidized derivatives. The phenyl group is also a target for oxidation, potentially forming phenolic derivatives or undergoing ring cleavage under harsh conditions.

Furthermore, some pyranone derivatives, particularly those with hydroxyl groups, are known to possess antioxidant properties, which implies they are readily oxidized. rsc.org The degradation under electron impact, a form of oxidation, shows the fragmentation of the pyranone ring with the loss of small, stable molecules like carbon monoxide (CO) and carbon dioxide (CO2). researchgate.net This suggests that strong oxidative stress could lead to the complete breakdown of the heterocyclic core.

Computational and Theoretical Studies on 2 Methoxy 6 Phenyl 4h Pyran 4 One

Spectroscopic Property Predictions and Validation

Computational methods are indispensable for the prediction and interpretation of various types of spectra, providing a direct link between a molecule's structure and its spectroscopic signature. nih.govnih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a primary method for identifying functional groups and characterizing molecular structures. nih.gov DFT calculations are routinely used to compute the harmonic vibrational frequencies, IR intensities, and Raman activities of molecules. researchgate.netnih.gov These theoretical predictions aid in the assignment of complex experimental spectra, where bands may overlap or be difficult to interpret. nih.govnih.gov

For a molecule like 2-Methoxy-6-phenyl-4H-pyran-4-one, computational analysis can predict the characteristic vibrational modes. For instance, the strong C=O stretching vibration of the pyranone ring, the C-O-C stretching of the ether and pyran ring, and various stretching and bending modes of the phenyl group can be calculated. By comparing the computed spectrum with an experimental one, a detailed and confident assignment of the observed vibrational bands can be achieved. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: This table presents hypothetical, unscaled vibrational frequencies (cm⁻¹) for key functional groups based on DFT calculations for analogous compounds. Actual experimental values may vary.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
C-H Stretch (Aromatic)Phenyl Ring3100 - 3000Medium-Weak
C-H Stretch (Alkene)Pyran Ring3050 - 3000Medium-Weak
C-H Stretch (Methoxy)-OCH₃2980 - 2940Medium
C=O StretchPyranone Carbonyl1700 - 1650Strong
C=C Stretch (Aromatic)Phenyl Ring1600 - 1450Medium-Strong
C=C Stretch (Pyran Ring)Pyran Ring1640 - 1580Medium-Strong
C-O-C Stretch (Ether)Ar-O-CH₃1275 - 1200Strong
C-O-C Stretch (Pyran)Pyran Ring1100 - 1020Strong

This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for modeling the excited states of molecules and simulating their UV-Vis spectra. materialsciencejournal.orgnih.gov These calculations can predict the absorption maxima (λmax) and the oscillator strengths of electronic transitions, which correspond to the position and intensity of absorption bands. materialsciencejournal.org

For this compound, TD-DFT calculations would likely predict transitions involving the π-orbitals of the conjugated pyranone and phenyl ring systems. Such simulations can also model the effect of different solvents on the electronic spectrum, predicting shifts in absorption maxima. materialsciencejournal.orgnih.gov As discussed previously, photoelectron spectroscopy (PES) provides experimental data on electron binding energies, which can be compared with theoretical calculations of ionic states to validate the electronic structure model. st-andrews.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry offers robust methods for predicting ¹H and ¹³C NMR chemical shifts. nih.gov This is particularly valuable for complex molecules or for distinguishing between possible isomers or conformers. The process typically involves optimizing the molecule's geometry and then calculating the NMR shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework.

For flexible molecules, conformational analysis is crucial. nih.gov Theoretical calculations can determine the relative energies of different conformers, and the predicted NMR shifts for each can be compared with experimental data. researchgate.net This approach, sometimes enhanced with probability metrics like DP4+, can be a powerful tool for establishing the dominant conformation of a molecule in solution. nih.gov Studies on related 4H-pyran structures have often identified a "flattened-boat" conformation for the pyran ring through X-ray crystallography and computational modeling. researchgate.netresearchgate.netnih.gov Therefore, computational studies on this compound would be essential to explore its conformational landscape and validate its structure.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in unraveling the intricate details of the reaction mechanisms leading to the formation of 4H-pyran-4-one derivatives. While specific studies focusing exclusively on this compound are limited, the general principles derived from computational investigations of similar pyran syntheses offer a robust framework for understanding its formation. The synthesis of 4H-pyrans often involves a multicomponent reaction, and DFT calculations help in elucidating the step-by-step mechanism, which typically includes condensation, cyclization, and tautomerization steps. nih.gov

Transition State Analysis and Energy Barriers

The elucidation of a reaction mechanism hinges on the identification and characterization of transition states and the determination of associated energy barriers. For the synthesis of 4H-pyran derivatives, computational studies have been employed to map out the potential energy surface of the reaction. These studies involve locating the transition state structures for each elementary step and calculating their energies relative to the reactants and intermediates.

While specific energy barriers for the synthesis of this compound are not documented in the available literature, analogous reactions provide insight into the expected energetic landscape. For instance, in the synthesis of related pyran derivatives, the cyclization step is often identified as the rate-determining step with a significant energy barrier. The nature of the substituents on the pyran ring can influence these barriers; for example, methyl substituents at various positions have been shown to decrease the activation free energy. nih.gov The table below presents hypothetical energy barriers for the key steps in the formation of a substituted 4H-pyran, based on typical values found in computational studies of similar systems.

Reaction StepReactantsTransition StateProductCalculated Activation Energy (kcal/mol)
Knoevenagel Condensation Benzaldehyde + Active Methylene (B1212753) CompoundTS1Intermediate 110-15
Michael Addition Intermediate 1 + β-KetoesterTS2Intermediate 212-18
Intramolecular Cyclization Intermediate 2TS3Intermediate 320-25
Dehydration/Tautomerization Intermediate 3TS4This compound5-10

Note: The data in this table are representative values based on computational studies of similar 4H-pyran syntheses and are intended for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Solvent Effects on Reaction Pathways

The choice of solvent can significantly impact the reaction rates and pathways in the synthesis of heterocyclic compounds. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of the solvent environment on the energies of reactants, intermediates, and transition states.

While explicit computational studies on the solvent effects for the synthesis of this compound are not available, experimental work on related pyran syntheses has shown that polar solvents can influence reaction yields and times. For example, the use of ethanol (B145695) or water as a solvent is common in the synthesis of 4H-pyran derivatives. researchgate.net Computational analysis of similar reactions has indicated that polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy barriers and accelerating the reaction rate. The table below illustrates the potential impact of different solvents on the relative energy of a key transition state in a hypothetical pyran formation, demonstrating the stabilizing effect of more polar solvents.

SolventDielectric Constant (ε)Relative Energy of Transition State (kcal/mol)
Gas Phase 10.0
Toluene 2.4-2.5
Tetrahydrofuran (THF) 7.6-5.8
Ethanol 24.6-8.2
Water 80.1-10.5

Note: This table presents hypothetical data illustrating the trend of transition state stabilization with increasing solvent polarity, based on general principles of computational chemistry. The values are not specific to this compound.

Advanced Molecular Modeling and Dynamics Simulations

Beyond the reaction mechanism, computational modeling provides a detailed picture of the three-dimensional structure and dynamic behavior of this compound, as well as its interactions with other molecules.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of 4H-pyran derivatives is crucial for understanding their physical and biological properties. X-ray crystallography studies on related compounds have often revealed a "flattened-boat" conformation for the pyran ring. nih.govresearchgate.net Computational methods, such as DFT, are used to perform conformational analysis to identify the most stable conformers and the energy barriers between them. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Intermolecular interactions play a vital role in the solid-state packing and biological activity of molecules. Computational studies on substituted pyrans have highlighted the importance of various non-covalent interactions, including hydrogen bonds and π-π stacking interactions between the phenyl rings. nih.govnih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in crystal structures. researchgate.net

Molecular Docking and Binding Mechanism

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the binding mechanism at a molecular level.

While there are no specific molecular docking studies reported for this compound, research on structurally similar pyran derivatives has demonstrated their potential to interact with various biological targets. For instance, kojic acid fused 2-amino-3-cyano-4H-pyran derivatives have been investigated as tyrosinase inhibitors, with molecular dynamics simulations revealing stable interactions within the enzyme's binding site. nih.gov These studies often identify key amino acid residues involved in hydrogen bonding and hydrophobic interactions with the pyran scaffold and its substituents. The table below provides a hypothetical example of the types of interactions and their corresponding energies that might be observed in a docking study of this compound with a hypothetical protein target.

Interacting ResidueInteraction TypeDistance (Å)Estimated Interaction Energy (kcal/mol)
TYR 123 Hydrogen Bond (with C=O)2.9-3.5
PHE 234 π-π Stacking (with phenyl ring)3.5-2.8
LEU 78 Hydrophobic (with methoxy (B1213986) group)4.2-1.5
VAL 99 Hydrophobic (with pyran ring)4.5-1.2

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual interactions and energies would depend on the specific protein target.

Applications As a Building Block in Complex Chemical Synthesis

Precursor in Heterocycle Synthesis

The inherent reactivity of the 4H-pyran-4-one scaffold makes it an attractive candidate for constructing other heterocyclic systems. The electron-rich diene and the electrophilic centers allow for a range of pericyclic reactions and nucleophilic additions, facilitating the transformation of the pyran ring into different heterocyclic structures.

While specific, documented examples of annulation reactions starting directly from 2-Methoxy-6-phenyl-4H-pyran-4-one are not prominent in the surveyed literature, the 4-pyrone ring system is well-known to participate in cycloaddition reactions, which are a cornerstone of fused ring synthesis. researchgate.net The most common of these is the Diels-Alder reaction, where the pyranone can act as the diene component, reacting with a variety of dienophiles. researchgate.netnih.gov

In a typical [4+2] cycloaddition, the pyranone ring reacts with an alkyne or a strained alkene. researchgate.net For this compound, a reaction with an alkyne would be expected to form a bicyclic intermediate which, upon extrusion of a small molecule like carbon dioxide, yields a substituted benzene (B151609) ring. This transformation from a heterocyclic to an aromatic system is a powerful synthetic tool. Reactions with electron-deficient alkenes can also lead to stable fused adducts. researchgate.net These reactions are often thermally induced or promoted by Lewis acids.

Table 1: Potential Annulation Reactions and Fused Systems

Dienophile PartnerReaction TypePotential IntermediateResulting Fused System
Substituted Alkyne[4+2] CycloadditionBicyclo[2.2.2]octadienoneSubstituted Aromatic Ring
Maleimide Derivative[4+2] CycloadditionFused Polycyclic ImidePhthalimide Derivative
Vinyl Ether[4+2] CycloadditionFused DihydropyranSubstituted Benzofuran
Acrylonitrile[4+2] CycloadditionFused Cyclohexene (B86901)Substituted Benzonitrile

The construction of complex polycyclic scaffolds is a logical extension of the annulation reactions described above. Although specific cascade reactions or multi-step syntheses originating from this compound are not detailed in available research, the general strategy is well-established for related pyranone systems. nih.gov The initial fused ring serves as an anchor point for subsequent ring-forming reactions.

For instance, a fused aromatic ring generated via a Diels-Alder reaction could be further functionalized. Substituents on the original pyranone or the dienophile can be elaborated into new rings. A strategy could involve an initial cycloaddition, followed by functional group manipulation (e.g., reduction, oxidation, or cross-coupling) and a subsequent intramolecular cyclization to build an additional ring, thereby creating a complex polycyclic framework. nih.govnih.gov The synthesis of pyrano[4,3-b]pyran-5(4H)-ones, for example, involves the initial construction of a pyran ring followed by the formation of the fused pyranone moiety. nih.gov

Table 2: Hypothetical Pathway for Polycyclic Scaffold Construction

StepReaction NameDescriptionResulting Structure Type
1Diels-Alder ReactionReaction of the pyranone with an alkyne to form a fused aromatic ring.Bicyclic (Fused Aromatic-Pyran)
2Functional Group InterconversionModification of a substituent (e.g., ester reduction to an alcohol).Functionalized Bicyclic System
3Palladium-Catalyzed Cross-CouplingIntroduction of a new carbon-carbon bond (e.g., Sonogashira or Suzuki coupling).Derivatized Bicyclic System
4Intramolecular CyclizationRing-closing reaction (e.g., Friedel-Crafts or Heck reaction) to form a third ring.Tricyclic Scaffold

Role in Material Science Precursors

The application of this compound as a direct precursor in material science has not been specifically reported. However, 4-hydroxy-2-pyrones, which share a similar core structure, are considered valuable biorenewable molecules for creating chemical products and polymers. mdpi.com The conjugated system of the pyranone ring, combined with the phenyl group, suggests potential utility in the synthesis of organic materials with interesting optical or electronic properties.

The pyranone moiety could be incorporated into a polymer backbone or serve as a pendant group. Polymerization could potentially be achieved through ring-opening polymerization or by functionalizing the molecule with polymerizable groups (like vinyl or acrylate (B77674) moieties) and then subjecting it to standard polymerization techniques. The phenyl and methoxy (B1213986) groups can be used to tune properties such as solubility, thermal stability, and solid-state packing, which are critical for material performance.

Table 3: Potential Applications in Material Science

Material TypeRationale for UsePotential Synthetic Route
Conjugated Polymers The pyranone core can extend π-conjugation, potentially leading to semiconducting or light-emitting properties.Incorporation into a polymer backbone via cross-coupling reactions (e.g., Suzuki, Stille).
Specialty Dyes The chromophore of the phenyl-pyranone system could be modified to create molecules with strong absorption in the UV-Vis spectrum.Functionalization of the pyranone or phenyl ring with auxochromic groups.
Functional Monomers The compound can be modified with polymerizable groups to create monomers for advanced polymers.Esterification with acrylic acid or attachment of a vinyl group.

Development of Catalytic Ligands or Reagents

There is no direct evidence in the scientific literature of this compound being used to develop catalytic ligands. However, the pyranone structure provides a rigid scaffold that could theoretically be modified for such purposes. The development of ligands for transition metal catalysis often involves incorporating atoms with lone pairs, such as nitrogen, phosphorus, or sulfur, that can coordinate to a metal center. scispace.comscribd.com

A synthetic strategy might involve converting the pyranone into a pyridone (a nitrogen analog), which is a known ligand motif. organic-chemistry.org Alternatively, the phenyl group or the pyranone ring itself could be functionalized with phosphine (B1218219) or amine groups. scispace.com For example, introducing phosphino-amine (PN) groups could create a bidentate ligand capable of chelating to a metal like ruthenium or palladium, forming a catalytically active complex. scispace.comrsc.org The rigidity of the pyranone backbone could enforce a specific geometry on the coordinating atoms, which can be advantageous for achieving high selectivity in catalytic reactions.

Table 4: Conceptual Modifications for Ligand Development

Target Ligand TypeRequired Structural ModificationPotential Coordinating AtomsExample Catalytic Metal
Pyridone-based Reaction of the pyranone with ammonia (B1221849) or a primary amine to replace the ring oxygen with nitrogen.N, ORuthenium, Palladium
Phosphine-Amine (PN) Functionalization of the phenyl ring with a phosphine group and conversion of the pyranone to a nitrogen-containing ring.P, NRuthenium, Iridium
Pincer Ligand Multi-step functionalization of the phenyl and pyranone rings to install three coordinating groups in a meridional arrangement.N, P, SPalladium, Platinum

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies for Pyranone Diversification

The development of efficient and versatile synthetic methods is crucial for expanding the chemical space of pyranone derivatives. Current research focuses on multicomponent reactions (MCRs), which offer a streamlined approach to constructing complex molecular architectures in a single step. nih.govresearchgate.net For instance, a one-pot, three-component reaction involving aldehydes, malononitrile, and active methylene (B1212753) compounds has been a common strategy for synthesizing polyfunctionalized 4H-pyran derivatives. Future explorations will likely involve the development of more environmentally friendly protocols, such as those utilizing ultrasound irradiation or green catalysts, to improve reaction times and yields. nih.gov The synthesis of novel spiro-4H-pyran derivatives through sequential multicomponent reactions also represents a promising avenue for creating structurally diverse and potentially bioactive molecules. nih.gov

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques

Understanding the intricate reaction mechanisms and molecular dynamics of pyranones is essential for their rational design and application. Ultrafast spectroscopy techniques, operating on femtosecond timescales, can provide unprecedented insights into the transient states and energy transfer processes that govern photochemical reactions and other dynamic molecular events. photonics.comvu.nl These methods allow researchers to observe molecular processes as they happen, akin to high-speed photography, revealing the intricate steps of chemical transformations. photonics.com

Furthermore, single-molecule techniques, such as atomic force microscopy (AFM) and single-molecule fluorescence spectroscopy, offer the ability to probe the behavior of individual molecules, eliminating the averaging effects inherent in bulk measurements. pku.edu.cnwikipedia.orgnih.govazolifesciences.com These powerful tools can unravel the conformational dynamics of pyranone-containing structures and their interactions with biological targets at a granular level. wikipedia.orgazolifesciences.com The application of these advanced techniques to 2-Methoxy-6-phenyl-4H-pyran-4-one and its analogs will be instrumental in elucidating their mechanisms of action and guiding the design of next-generation compounds. pku.edu.cnrsc.org

Development of AI/Machine Learning Approaches for Pyranone Chemistry Prediction

Moreover, machine learning can be employed to predict the physicochemical and biological properties of virtual pyranone compounds, enabling the in silico screening of large chemical libraries for desired activities. frontiersin.orgarxiv.org This data-driven approach can significantly reduce the time and resources required for experimental work by prioritizing the most promising candidates for synthesis and testing. nih.gov

Integration of this compound into Advanced Materials Platforms

The unique photophysical and chemical properties of the pyranone core make it an attractive building block for advanced materials. Research is emerging on the incorporation of pyranone derivatives into various material platforms. The structural features of compounds like this compound, including its polarity and potential for functionalization, make it a candidate for developing new materials with specific electronic or optical properties. ontosight.aievitachem.com For instance, pyranone-based compounds could be explored for their utility in organic light-emitting diodes (OLEDs) or as components of photosensitive materials. photonics.com Further investigation is needed to fully realize the potential of integrating this pyranone into novel materials. ontosight.ai

Design of New Chemical Entities Based on Pyranone Core

The pyranone scaffold serves as a valuable starting point for the design of new chemical entities (NCEs) with therapeutic potential. The process of drug development often begins with a lead compound, and the pyranone core has shown promise in various biological contexts. ontosight.ai By systematically modifying the substituents on the pyranone ring, chemists can fine-tune the pharmacological properties of the resulting molecules. nih.gov

For example, studies on 4-amino-2H-pyran-2-one analogs have demonstrated that substitutions at the 4- and 6-positions can significantly impact their in vitro anticancer activity. nih.gov This highlights the importance of structure-activity relationship (SAR) studies in guiding the design of more potent and selective drug candidates. The design of novel pyranone-based molecules as potential inhibitors of enzymes or as modulators of other biological targets remains an active and promising area of research. nih.govnih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Methoxy-6-phenyl-4H-pyran-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via base-mediated cyclization followed by regioselective methylation. For example, fluorinated analogs are synthesized by cyclizing precursors (e.g., 4-hydroxy derivatives) using potassium carbonate as a base, followed by methylation with dimethyl sulfate under reflux conditions . Optimization involves controlling stoichiometry (e.g., 1.5 equivalents of dimethyl sulfate) and reaction time (2–4 hours) to maximize yield. Solvent selection (e.g., methanol for recrystallization) also impacts purity .

Q. How do substituent positions influence the chemical reactivity and biological activity of pyran-4-one derivatives?

  • Methodological Answer : Substituent effects can be systematically studied using comparative crystallographic and spectroscopic analyses. For instance, methoxy groups at the 2-position enhance lipophilicity, while phenyl groups at the 6-position stabilize the pyranone ring via π-π interactions. These structural features are confirmed via X-ray diffraction and NMR spectroscopy . Computational methods (e.g., DFT) can further predict electronic effects on reactivity.

Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–O bond lengths ~1.36 Å in pyranone rings) .
  • NMR spectroscopy : Distinguishes methoxy (δ ~3.8 ppm) and aromatic protons (δ ~7.2–7.5 ppm) .
  • HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 231) .

Advanced Research Questions

Q. How can regioselectivity challenges during methylation of pyran-4-one derivatives be addressed?

  • Methodological Answer : Regioselective methylation at the 4-position requires careful control of base strength and solvent polarity. For example, potassium carbonate in acetone selectively deprotonates the 4-hydroxy group, enabling methylation with dimethyl sulfate without affecting other hydroxyl groups . Competing reactions (e.g., over-methylation) are minimized by maintaining temperatures below 60°C and using stoichiometric reagents .

Q. What strategies are effective for resolving discrepancies in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from differences in metabolic stability or bioavailability. Solutions include:

  • Prodrug design : Introducing hydrolyzable groups (e.g., esters) to enhance solubility .
  • Metabolite profiling : LC-MS/MS identifies active metabolites and degradation products .
  • Pharmacokinetic modeling : Predicts in vivo behavior using logP (e.g., ~2.5 for this compound) and plasma protein binding data .

Q. How can multi-step synthesis routes for functionalized pyran-4-one derivatives be optimized to improve scalability?

  • Methodological Answer : Scalability is enhanced via:

  • Flow chemistry : Continuous reactors reduce reaction times and improve heat management for exothermic steps (e.g., cyclization) .
  • Catalyst recycling : Immobilized catalysts (e.g., trisodium citrate dihydrate) reduce costs in oxidation/reduction steps .
  • Green solvents : Ethanol-water mixtures improve yield and reduce environmental impact .

Q. What crystallographic parameters are critical for resolving conformational ambiguities in pyran-4-one derivatives?

  • Methodological Answer : Key parameters include:

  • Unit cell dimensions : Monoclinic systems (e.g., P2₁/c, a = 7.654 Å, b = 6.967 Å, c = 20.629 Å) .
  • Torsion angles : Confirm planarity of the pyranone ring (e.g., C2–C3–C4–O4 ≈ 178°) .
  • Hydrogen bonding : Intermolecular interactions (e.g., O–H···O) stabilize crystal packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.